Allyl-1-naphthylketone
Description
Significance of Allylic Ketones in Advanced Synthetic Strategies
Allylic ketones are versatile building blocks in organic synthesis, primarily due to the presence of two reactive sites: the carbonyl group and the carbon-carbon double bond. This dual functionality allows for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex molecules.
The carbonyl group can undergo nucleophilic addition, reduction to an alcohol, or conversion to an imine, among other reactions. The allylic double bond can participate in various addition reactions, cycloadditions, and rearrangements. The interplay between these two functional groups can be exploited to achieve high levels of stereoselectivity in synthetic routes. For instance, the Wharton reaction transforms epoxy ketones into allylic alcohols, a functionality prevalent in many natural products and pharmaceuticals. numberanalytics.com Moreover, allylic alcohols can serve as precursors for the synthesis of aliphatic ketones through rhodium-catalyzed isomerization and hydroacylation. acs.org
Modern synthetic methods continue to expand the utility of allylic ketones. For example, tandem ruthenium catalysis allows for the synthesis of β,γ-unsaturated ketones from internal alkynes and aldehydes. organic-chemistry.org Additionally, the coupling of allylic alcohols with aldehydes or imines, catalyzed by transition metals, provides access to β-hydroxy and β-amino ketones, which are important intermediates for nitrogen-containing drugs and natural products. diva-portal.org
Naphthalene-Derived Compounds as Architecturally Significant Molecular Scaffolds
The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, is a prominent structural component in medicinal chemistry and materials science. ijpsjournal.combeilstein-journals.org Its rigid, planar structure and extended π-system provide a foundation for the development of compounds with diverse biological activities and unique optoelectronic properties.
In medicinal chemistry, the naphthalene scaffold is found in a variety of FDA-approved drugs with antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comekb.eg Naphthalene derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. ijpsjournal.comekb.eg This versatility stems from the ability of the naphthalene core to be readily functionalized, allowing for the fine-tuning of its pharmacological profile. mdpi.com However, it is important to note that some naphthalene derivatives may have mutagenic properties, which necessitates careful consideration in drug design. nih.gov
In materials science, aromatic diimides based on naphthalene are used in the creation of robust polymers and (opto)electronic materials. beilstein-journals.org The ability to modify the substitution pattern on the naphthalene core allows for the tuning of the electronic and packing properties of these materials. beilstein-journals.org
Current Research Landscape and Definitive Knowledge Gaps for Allyl-1-naphthylketone
The current research on this compound, also known as 1-(1-naphthyl)but-3-en-1-one, is somewhat limited, with studies focusing on specific aspects of its reactivity and synthesis.
Synthesis and Reactions:
The synthesis of this compound and related structures has been approached through various methods. One common strategy involves the allylation of naphthalene derivatives. For instance, the diastereoselective allylation of 1-naphthyl ketone with allylboronic acid pinacol (B44631) ester has been reported. core.ac.uk Another approach involves the photochemical rearrangement of related compounds. oup.com The Heck reaction, a palladium-catalyzed cross-coupling, is also a powerful tool for preparing naphthyl ketone derivatives. researchgate.net
The reactivity of this compound is influenced by both the ketone and the allyl functionalities. The ketone can be reduced to the corresponding alcohol, 1-(1-Naphthyl)-3-buten-1-ol. evitachem.com The allyl group can undergo various transformations. For example, di-1-naphthyl ketone imine has been shown to undergo monoallylation. kyoto-u.ac.jp Photochemical reactions of β-naphthyl alkyl ketones have also been investigated, revealing pathways such as photoelimination. rsc.orgacs.org
Knowledge Gaps:
Furthermore, a systematic exploration of its reaction scope is lacking. While some reactions have been reported, a broader investigation into its participation in various organic transformations would be beneficial. For example, a detailed study of its behavior in different types of cycloaddition reactions or its potential as a substrate in various metal-catalyzed cross-coupling reactions could uncover new synthetic applications.
Additionally, while the biological potential of naphthalene derivatives is well-established, the specific biological activity of this compound remains largely unexplored. A thorough investigation into its potential pharmacological properties could reveal new therapeutic applications.
Below is a data table summarizing some of the known related compounds and their properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |
| 4-(1-Naphthyl)-3-buten-2-one | 66920-75-0 | C14H12O | 196.24 | Chemical intermediate nih.gov |
| 1-(1-Naphthyl)-3-buten-1-ol | --- | C14H14O | 198.26 | Synthetic intermediate evitachem.com |
| 1-Allylnaphthalene (B1330406) | 2489-86-3 | C13H12 | 168.23 | Chemical intermediate chemeo.com |
| 1-(1-Naphthyl)-3-buten-1-amine | --- | C14H15N | 197.28 | Chemical intermediate sigmaaldrich.comnih.gov |
| Allyl N-(1-naphthyl)carbamate | --- | C14H13NO2 | 227.26 | Chemical intermediate nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12O |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-naphthalen-1-ylbut-3-en-1-one |
InChI |
InChI=1S/C14H12O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h2-5,7-10H,1,6H2 |
InChI Key |
SDMGVBKPXMWHNT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Mechanistic Elucidation of Reactions Involving Allyl 1 Naphthylketone
Detailed Reaction Pathways of Allyl-1-naphthylketone Formation
The synthesis of β,γ-unsaturated ketones like this compound can be achieved through various methods, often involving the coupling of a naphthoyl electrophile with an allyl nucleophile or vice versa. One common approach is the allylation of a preformed enolate derived from a 1-acetylnaphthalene precursor. Alternatively, Friedel-Crafts acylation of an allyl-substituted naphthalene (B1677914) or allylation of a naphthalene derivative with an allylating agent in the presence of a Lewis acid can be envisioned.
The choice of reagents and conditions significantly influences the reaction pathway. For instance, the use of organotin reagents like allyltributylstannane (B1265786) can promote reactions through free-radical chain sequences. nih.gov Palladium-catalyzed allylic alkylation of ketone enolates is another powerful method, offering control over regioselectivity. nih.gov Other methods include the use of substituted allylic zinc reagents which react with acid chlorides to yield β,γ-unsaturated ketones. organic-chemistry.org
Table 1: Comparison of Selected Synthetic Pathways for Allyl Ketones
| Method | Reagents | Typical Intermediate(s) | Key Characteristics |
|---|---|---|---|
| Palladium-Catalyzed Alkylation | 1-Naphthyl ketone enolate, Allyl acetate, Pd catalyst | π-allylpalladium complex, Metal enolate | High efficiency, Can be made asymmetric. nih.gov |
| Radical Reaction | α-halo-1-acetylnaphthalene, Allyltributylstannane, AIBN (initiator) | Ketyl anion, Carbon-centered radical | Proceeds via a free-radical chain mechanism. nih.gov |
| Organozinc Coupling | 1-Naphthoyl chloride, Allylzinc bromide | Allylzinc reagent | High yield and regioselectivity. organic-chemistry.orgresearchgate.net |
| Lewis/Brønsted Acid Activation | 1-Acetylnaphthalene, Allyl donor (e.g., allylsilane), Acid catalyst | Oxocarbenium ion | Involves activation of the carbonyl group. nih.govnih.gov |
For instance, computational investigations on the stereoselective allylation of ketones using allyltrimethylsilane (B147118) suggest an SN1-type mechanism. nih.gov This pathway involves the formation of an intermediate oxocarbenium ion, which is then attacked by the allyl nucleophile. The stereoselectivity of the reaction is determined by the relative energies of multiple possible transition states. nih.gov Density Functional Theory (DFT) calculations are crucial for identifying the preferred transition states and rationalizing the experimental outcomes. These calculations show that solvation can significantly alter the relative energy differences between various transition states, highlighting the importance of including solvent effects in the models. nih.gov
In reactions involving allylboron reagents, a highly organized, six-membered ring transition state is often proposed to account for the observed diastereoselectivity. nih.gov This type of cyclic TS involves coordination between the boron atom and the ketone's carbonyl oxygen, facilitating the allyl transfer.
Table 2: Illustrative Energy Data from Analogous Ketone Allylation (B3LYP/6-31+G(d))
| Transition State (TS) Type | Description | Relative Energy (Gas Phase) | Relative Energy (in Dichloromethane) |
|---|---|---|---|
| TS-A (Analog) | Attack on one face of the oxocarbenium ion | Lower Energy (Favored) | Lower Energy (Favored) |
| TS-B (Analog) | Attack on the opposite face of the oxocarbenium ion | Higher Energy (Disfavored) | Higher Energy (Disfavored) |
Note: This table is based on generalized findings for stereoselective allylation of aliphatic ketones and serves as a model. Actual energy values vary significantly with the specific substrates and conditions. nih.gov
Several types of reactive intermediates can be involved in the formation of this compound, depending on the chosen synthetic route. Azaallyl anions, which are nitrogen analogs of allyl anions, are not typically involved in the standard synthesis of carbocyclic allyl ketones. Instead, the key intermediates are generally carbon-centered.
Metal Enolates : In many base-mediated allylations, the first step is the deprotonation of a ketone (e.g., 1-acetylnaphthalene) to form a metal enolate. nih.gov The reactivity of these enolates can be tuned by the choice of the counter-ion (e.g., lithium, zinc, or tin). Tin enolates, for example, react rapidly in palladium-catalyzed allylations. nih.gov
Radical Intermediates : When using reagents like allyltributylstannane with α-substituted ketones, the reaction can proceed through a free-radical chain mechanism. This involves the formation of a ketyl anion radical, which then fragments to produce a carbon-centered radical that adds to the allylstannane. nih.gov
π-Allylpalladium Complexes : In palladium-catalyzed reactions, an active intermediate is the π-allylpalladium species. This complex is formed from an allylic precursor (like an allyl acetate) and acts as an electrophile, which is then attacked by the nucleophilic ketone enolate. nih.gov
Oxocarbenium Ions : Acid-catalyzed allylations, particularly with reagents like allylsilanes, may proceed through the formation of an oxocarbenium ion intermediate following activation of the ketone's carbonyl group. nih.gov
Reactivity and Transformation of the Allylic Moiety within this compound
The allylic moiety (–CH₂–CH=CH₂) is a versatile functional group that dictates much of the subsequent reactivity of this compound. Its reactivity stems from the presence of the C=C double bond and the adjacent allylic C-H bonds.
The allyl group, in proximity to the aromatic naphthyl ring, can potentially undergo intramolecular cyclization reactions, also known as cycloisomerization. Under acidic conditions or in the presence of transition metals, the alkene can act as a nucleophile and attack the electron-rich naphthyl ring in an intramolecular Friedel-Crafts-type reaction. This would lead to the formation of a new ring, yielding a tetracyclic ketone. The regioselectivity of such a cyclization would be governed by the directing effects of the ketone group and the steric hindrance of the peri-hydrogen on the naphthalene ring. While specific examples for this compound are not detailed in the provided literature, this pathway is a well-established transformation for similar aromatic allyl compounds.
Ring-opening processes are less relevant for this specific molecule unless it is first transformed into a strained cyclic system.
The C=C double bond in the allyl group is susceptible to a range of addition reactions.
Electrophilic Additions : As a typical alkene, the allyl group readily undergoes electrophilic addition. Reagents like halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (under acidic catalysis) will add across the double bond according to Markovnikov's rule, where the electrophile adds to the terminal carbon (Cγ) and the nucleophile adds to the internal carbon (Cβ).
Nucleophilic Additions : Direct nucleophilic attack on the unactivated C=C bond is generally unfavorable. However, the allyl group can be considered part of a conjugated system with the carbonyl group (C=C-C-C=O). This allows for 1,4-conjugate addition (Michael addition) of soft nucleophiles to the carbonyl-activated system, although this requires initial isomerization of the double bond to the α,β-position. More commonly, the allyl group itself acts as a nucleophile, especially when converted into an organometallic reagent (e.g., an allyl anion). libretexts.org The molecular orbitals of an allyl anion show that the electron density of the HOMO is located at the terminal carbons, making them the primary sites for reaction with electrophiles. libretexts.org
Radical Additions : The allyl group can also participate in radical addition reactions, where a radical species adds to the double bond to form a more stable radical intermediate. researchgate.net
Transformations and Functionalization of the Naphthyl Ketone Framework
The naphthyl ketone core of the molecule offers two primary sites for further transformation: the aromatic naphthyl rings and the carbonyl group.
Reactions at the Carbonyl Group : The ketone functionality is a classic electrophilic site. It can undergo nucleophilic addition with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. libretexts.org It can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Functionalization of the Naphthyl Ring : The naphthyl ring system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The existing acyl group is a deactivating, meta-directing group. However, in a naphthalene system, substitution patterns are more complex. Electrophiles will preferentially attack the other, unsubstituted ring (at the C5 and C8 positions) as it is more activated. Further functionalization can lead to the synthesis of complex polycyclic structures and substituted naphthol or naphthoquinone derivatives. researchgate.netresearchgate.net
Dearomatization and Re-aromatization Pathways
The dearomatization of naphthyl ketones represents a powerful strategy for the synthesis of complex three-dimensional structures from readily available aromatic precursors. While specific studies on this compound are not extensively documented, the dearomatization pathways can be inferred from related transformations of naphthalene derivatives. nih.govnih.gov Catalytic asymmetric dearomatization of naphthalenes is a key method for producing enantioenriched polycyclic compounds. nih.gov
One potential pathway for the dearomatization of this compound could involve a transition-metal-catalyzed intramolecular reaction. For instance, a palladium-catalyzed process could initiate dearomatization to form all-carbon quaternary stereocenters. nih.gov The reaction may proceed through the formation of a metal-enolate followed by an intramolecular cyclization involving the allyl group, leading to a dearomatized intermediate. The re-aromatization can then occur through various pathways, such as protonation-elimination sequences, to restore the aromatic naphthalene ring with newly installed functionalities.
Photoredox catalysis offers another viable route for the dearomatization of naphthalene derivatives. nih.govresearchgate.net In the context of this compound, a visible-light-induced process could lead to the formation of radical intermediates. An intermolecular hydroalkylative dearomatization, for example, could proceed via a radical-radical coupling mechanism. nih.gov Subsequent steps would then be required to achieve re-aromatization, potentially through oxidation or other rearomatization techniques.
The following table summarizes potential dearomatization strategies applicable to this compound based on studies of related naphthalene derivatives.
| Catalyst System | Proposed Intermediate | Key Mechanistic Steps |
| Palladium(II) with Chiral Ligand | Palladium-enolate complex | Enolate formation, intramolecular cyclization, reductive elimination |
| Iridium/Brønsted Acid | π-allyl-iridium complex | Allylic substitution, tautomerization |
| Organic Photoredox Catalyst | Naphthyl radical cation | Single electron transfer, radical coupling, protonation |
Derivatization at the Carbonyl and Naphthalene Ring Positions
The chemical reactivity of this compound allows for derivatization at two primary sites: the carbonyl group and the naphthalene ring system.
Carbonyl Group Derivatization:
The carbonyl group of this compound is susceptible to a wide range of nucleophilic addition and condensation reactions, characteristic of ketones. These reactions provide a versatile platform for introducing new functional groups.
Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into a new carbon-carbon double bond.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents or organolithiums results in the formation of tertiary alcohols.
Formation of Imines and Enamines: Condensation with primary or secondary amines can yield the corresponding imines or enamines, which are valuable synthetic intermediates. mdpi.com
α-Functionalization: The α-position to the carbonyl group can be functionalized through enolate chemistry. For instance, metal-free electrophilic activation can lead to α-arylated or α-oxyaminated products. nih.gov
Naphthalene Ring Derivatization:
The naphthalene ring of this compound can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing acyl group and the inherent reactivity of the naphthalene core. The 1-acyl group is a deactivating group and will direct incoming electrophiles primarily to the 5- and 8-positions of the naphthalene ring.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid. Studies on the nitration of naphthalene show a preference for substitution at the α-position (1-position) due to the greater stability of the resulting carbocation intermediate. youtube.com
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using acyl halides/anhydrides or alkyl halides with a Lewis acid catalyst. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. The regioselectivity of this reaction on naphthalene can be temperature-dependent.
The following table outlines key derivatization reactions for this compound.
| Reaction Site | Reaction Type | Reagents | Product Type |
| Carbonyl Group | Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Carbonyl Group | Wittig Reaction | Ph₃P=CHR | Alkene |
| Carbonyl Group | Grignard Reaction | RMgX | Tertiary Alcohol |
| Carbonyl Group | Imine Formation | RNH₂ | Imine |
| Naphthalene Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Naphthalene Ring | Bromination | Br₂, FeBr₃ | Bromo-substituted derivative |
| Naphthalene Ring | Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted derivative |
Mechanistic Insights into Catalytic Reactions
Palladium-Catalyzed Mechanisms (e.g., Heck-type, Cycloisomerization)
Palladium catalysts are widely employed in organic synthesis for their ability to facilitate a variety of carbon-carbon bond-forming reactions. For a substrate like this compound, two prominent palladium-catalyzed transformations are Heck-type reactions and cycloisomerization.
Heck-type Reaction Mechanism:
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org In a potential intramolecular Heck reaction involving a suitably functionalized this compound (e.g., with a halide on the allyl chain), the mechanism would proceed through a catalytic cycle involving Pd(0) and Pd(II) species. libretexts.org
The generally accepted mechanism for the Heck reaction is as follows:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halide-containing substrate, forming a Pd(II) complex.
Alkene Insertion (Carbopalladation): The alkene moiety of the allyl group coordinates to the Pd(II) center and subsequently inserts into the Pd-C bond.
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species.
Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst. youtube.com
Cycloisomerization Mechanism:
Palladium-catalyzed cycloisomerization of unsaturated ketones can proceed through various mechanistic pathways. For a substrate like this compound, this could involve the isomerization of the allyl group and subsequent cyclization.
A plausible mechanism for the cycloisomerization of an enone, which could be an isomer of this compound, involves the formation of a palladium-enolate followed by β-hydride elimination. nih.gov Alternatively, a long-range deconjugative isomerization can occur, driven by a hydrometallation event with an in situ generated palladium hydride catalyst. acs.org This process involves a "chain-walking" mechanism of iterative migratory insertions and β-hydride eliminations. sci-hub.se
For allenyl ketones, a related class of compounds, palladium-catalyzed cycloisomerization can proceed via oxidative addition of the Pd(0) catalyst into a C-H bond, followed by cyclization via nucleopalladation. nih.gov
Gold-Catalyzed Cycloaddition Mechanisms
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for activating alkynes, allenes, and alkenes towards nucleophilic attack, enabling a variety of cycloaddition reactions.
For substrates related to this compound, such as those containing alkyne functionalities, gold-catalyzed cycloadditions can lead to the formation of complex polycyclic structures. beilstein-journals.org A common mechanistic feature is the initial coordination of the gold catalyst to the C-C multiple bond, rendering it highly electrophilic.
In the case of ortho-alkynylbenzaldehydes, a related substrate, a gold-catalyzed formal (4+2) benzannulation with alkynes has been reported. beilstein-journals.org The proposed mechanism involves an initial 5-endo nucleophilic attack of the carbonyl oxygen onto the gold-activated alkyne, generating a carbonyl ylide intermediate. This intermediate then undergoes a regioselective (4+2) cycloaddition with an external alkyne to form the final product.
For 1-(1-alkynyl)cyclopropyl ketones, a DFT study revealed that the mechanism for gold(I)-catalyzed cycloaddition with a nucleophile involves several key steps: acs.orgresearchgate.net
Activation of the Substrate: The gold(I) catalyst activates the alkyne.
Nucleophile Attack: The nucleophile attacks the activated alkyne.
Stereospecific Attack on Cyclopropane (B1198618): A stereospecific attack of the nucleophile on the activated cyclopropane ring occurs.
Proton Migration: A proton migration step, potentially assisted by the counter-ion or another nucleophile molecule.
Catalyst Regeneration: The catalyst is regenerated to complete the catalytic cycle.
The regioselectivity of gold-catalyzed cycloisomerizations can be ligand-controlled, as demonstrated in the cycloisomerization of bromoallenyl ketones. nih.gov
Base-Induced Metal-Free Coupling Mechanisms
In recent years, there has been a growing interest in developing transition-metal-free coupling reactions as a more sustainable alternative to traditional metal-catalyzed methods. These reactions often proceed via different mechanistic pathways, including radical, anionic, or aryne intermediates.
For a compound like this compound, a base-induced metal-free coupling could potentially occur at the α-position to the carbonyl group or on the naphthalene ring.
A common mechanism for base-promoted homolytic aromatic substitution (HAS) involves the following key steps: acs.org
Generation of an Aryl Radical: A single-electron transfer (SET) from a base-ligand complex to an aryl halide generates a radical anion, which then eliminates a halide anion to form an aryl radical.
Addition of the Radical to an Arene: The aryl radical adds to another aromatic ring.
Electron and Proton Transfer: Subsequent electron and proton transfer steps lead to the final coupled product.
While this mechanism typically involves an aryl halide, similar radical-based pathways could be envisioned for appropriately activated derivatives of this compound. The use of strong bases like potassium tert-butoxide (KOtBu) is common in these transformations. acs.org
The following table provides a comparative overview of the key mechanistic features of the discussed catalytic reactions.
| Catalytic System | Key Intermediate(s) | Driving Force | Typical Reagents |
| Palladium (Heck-type) | Pd(II)-alkyl complex, π-allyl Pd(II) complex | Formation of stable C-C bonds | Pd(0) catalyst, base |
| Palladium (Cycloisomerization) | Pd-enolate, Pd-hydride | Formation of a more stable isomer | Pd(0) or Pd(II) catalyst |
| Gold (Cycloaddition) | Gold-activated alkyne/allene, carbonyl ylide | Relief of ring strain, formation of aromatic systems | Au(I) or Au(III) catalyst |
| Base-Induced (Metal-Free) | Aryl radical, radical anion | Formation of stable aromatic products | Strong base (e.g., KOtBu) |
Advanced Spectroscopic and Crystallographic Characterization of Allyl 1 Naphthylketone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of Allyl-1-naphthylketone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides atom-specific information about the chemical environment, connectivity, and stereochemistry.
A complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, distinct signals are expected for the naphthyl ring protons, which typically appear in the aromatic region (δ 7.0-8.5 ppm), and the three types of protons in the allyl group. The allylic protons (-CH₂-) adjacent to the ketone would be deshielded and expected in the δ 1.8-2.8 ppm range. mnstate.edu The vinylic protons (=CH and =CH₂) would appear further downfield, typically between δ 4.5-6.5 ppm. libretexts.org Spin-spin coupling between adjacent protons would result in complex splitting patterns, allowing for the mapping of proton connectivity.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. This compound has 14 carbon atoms, and a unique signal would be expected for each, barring any coincidental overlap. The carbonyl carbon (C=O) of the ketone is highly deshielded and characteristically appears far downfield, often above δ 200 ppm. oregonstate.educhemguide.co.uk Carbons of the naphthyl ring and the alkene portion of the allyl group are expected in the δ 115-150 ppm range, while the aliphatic allylic carbon (-CH₂) would resonate at a higher field (upfield). chemguide.co.uk
2D NMR Techniques: To unambiguously assign all signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). It would show correlations between the protons within the allyl group and among adjacent protons on the naphthyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for piecing together the molecular fragments, for instance, by showing a correlation from the allylic protons to the carbonyl carbon and from protons on the naphthyl ring to the carbonyl carbon, thereby confirming the connection of all three structural components. youtube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for the constituent functional groups.
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Naphthyl C-H | 7.0 - 8.5 | 125 - 150 |
| Naphthyl Quaternary C | - | 125 - 150 |
| Ketone C=O | - | >200 |
| Allyl -CH₂- | 1.8 - 2.8 | 40 - 55 |
| Allyl -CH= | 5.5 - 6.5 | 120 - 140 |
| Allyl =CH₂ | 4.5 - 5.5 | 115 - 125 |
In-situ NMR spectroscopy is a powerful method for monitoring chemical reactions in real-time directly within the NMR tube. iastate.edu This technique allows for the detailed investigation of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction mechanisms. acs.orged.ac.uk
For a reaction involving this compound, such as its synthesis or a subsequent transformation (e.g., hydrogenation of the allyl double bond), a series of NMR spectra would be acquired over the course of the reaction. rsc.org By integrating the signals corresponding to the reactants, intermediates, and products at various time points, concentration-versus-time profiles can be generated. This quantitative data is invaluable for determining reaction rates and orders. The non-invasive nature of in-situ NMR ensures that the reaction is not disturbed by sampling, providing a true picture of the chemical process as it occurs. acs.org
Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Determination
While NMR provides the connectivity of a molecule, single-crystal X-ray diffraction is the gold standard for determining its precise three-dimensional structure in the solid state. libretexts.org This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern.
If a suitable crystal of this compound could be grown, X-ray diffraction analysis would yield a wealth of structural information with high precision. This includes:
Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections established by NMR.
Precise Bond Lengths and Angles: The exact distances between atoms and the angles between bonds would be determined.
Molecular Conformation: The analysis would reveal the preferred spatial arrangement of the molecule in the crystal lattice, including the dihedral angle between the plane of the naphthyl ring and the carbonyl group. Such conformational details are crucial for understanding the molecule's steric and electronic properties. wardresearchlab.comnih.gov
Intermolecular Interactions: The data would also describe how individual molecules pack together in the crystal, revealing any significant intermolecular forces such as π-π stacking between the naphthyl rings of adjacent molecules.
Complementary Spectroscopic Methods (e.g., Infrared Spectroscopy)
Infrared (IR) spectroscopy serves as a rapid and valuable complementary technique for characterizing this compound by identifying its key functional groups. The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is expected. Because the carbonyl is conjugated with the aromatic naphthyl ring, this band would likely appear in the range of 1685-1666 cm⁻¹. orgchemboulder.com
C=C Stretches: Absorptions for the carbon-carbon double bonds of the naphthyl ring would be observed in the 1600-1450 cm⁻¹ region. vscht.cz A separate, weaker band for the alkene C=C stretch of the allyl group is expected around 1680-1640 cm⁻¹. pressbooks.pub
C-H Stretches: Aromatic C-H stretching vibrations from the naphthyl group and vinylic C-H stretches from the allyl group are expected to appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In contrast, the aliphatic C-H stretches of the allylic -CH₂- group would absorb just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). libretexts.org
Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ketone (Conjugated) | C=O Stretch | 1685 - 1666 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Alkene | C=C Stretch | 1680 - 1640 | Medium to Weak |
| Aromatic/Vinylic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Medium |
Computational Chemistry and Theoretical Studies of Allyl 1 Naphthylketone Reactivity
Quantum Chemical Investigations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Allyl-1-naphthylketone. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic structure and predict the stability of the molecule.
Electronic Properties: The electronic nature of this compound is characterized by the interplay between the electron-withdrawing carbonyl group, the electron-rich naphthalene (B1677914) ring, and the reactive allyl group. Quantum chemical calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. samipubco.comresearchgate.netsamipubco.com The HOMO is typically localized on the naphthalene ring and the allyl double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl group, making it susceptible to nucleophilic attack. The energy of the HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and reactivity. samipubco.comresearchgate.netsamipubco.com
Structural Stability: Theoretical calculations can determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. nih.gov By calculating the vibrational frequencies, it can be confirmed that the optimized structure corresponds to a minimum on the potential energy surface, signifying its stability. nih.gov These computational studies provide a detailed three-dimensional picture of the molecule's most stable conformation.
Below is a table showcasing typical parameters that can be obtained from quantum chemical calculations for a molecule like this compound.
| Parameter | Description | Typical Computational Method |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP/6-311++G(d,p)) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP/6-311++G(d,p)) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated from HOMO and LUMO energies |
| Dipole Moment | Measure of the polarity of the molecule | DFT, HF |
| Mulliken Charges | Distribution of atomic charges in the molecule | DFT, HF |
| Optimized Bond Lengths | Equilibrium distances between bonded atoms | DFT, HF |
| Optimized Bond Angles | Equilibrium angles between adjacent bonds | DFT, HF |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT has become a standard tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy. For this compound, DFT can be used to map out the potential energy surfaces of its various possible reactions.
A key application of DFT is the location of transition state (TS) structures, which are the saddle points on the potential energy surface connecting reactants and products. researchgate.netnih.gov By identifying the TS, the energetic barrier (activation energy) for a given reaction pathway can be calculated. This information is critical for predicting the feasibility and rate of a reaction. For instance, in an intramolecular cycloaddition reaction of this compound, DFT can be used to locate the transition state for the formation of the new ring system and calculate the associated energy barrier. researchgate.netnih.govrsc.org
The table below illustrates the kind of data that can be generated from a DFT analysis of a hypothetical reaction of this compound.
| Reaction Step | Structure | Relative Energy (kcal/mol) | Description |
| Reactant | This compound | 0.0 | Ground state of the starting material |
| Transition State | [TS Structure] | 25.0 | Energy maximum along the reaction coordinate |
| Intermediate | [Intermediate Structure] | 5.0 | A stable species formed during the reaction |
| Product | [Product Structure] | -15.0 | The final product of the reaction |
Many reactions of this compound can potentially yield multiple products (regioisomers or stereoisomers). DFT calculations can be instrumental in predicting the selectivity of these reactions. By comparing the activation energies of the different pathways leading to the various possible products, the most favorable reaction channel can be identified. researchgate.net The product formed via the pathway with the lowest energy barrier is predicted to be the major product. This predictive capability is invaluable for designing synthetic strategies that favor the formation of a desired isomer.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Insights
While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of this compound over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape. researchgate.net
For a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the allyl group and the carbonyl to the naphthalene ring, MD simulations can reveal the preferred conformations in different environments (e.g., in various solvents). This information is crucial as the reactivity of the molecule can be highly dependent on its conformation.
Role of Computational Predictions in Guiding Experimental Design for this compound Chemistry
Computational studies on this compound are not merely theoretical exercises; they play a crucial role in guiding experimental research. By predicting the most likely reaction outcomes, identifying potential side products, and suggesting optimal reaction conditions (e.g., temperature, catalyst), computational chemistry can save significant time and resources in the laboratory. For example, if DFT calculations predict a high energy barrier for a desired reaction, experimentalists can be guided to explore alternative catalytic systems or reaction conditions to overcome this barrier. Similarly, if multiple regioisomers are predicted to form, computational insights can help in the design of substrates or catalysts that enhance the selectivity towards the desired product.
Synthesis and Academic Utility of Allyl 1 Naphthylketone Derivatives
Design and Synthesis of Functionalized Allyl-1-naphthylketone Analogs with Tunable Properties
The synthesis of functionalized this compound analogs is pursued to modulate their chemical and physical properties for various applications, including their use as ligands or building blocks. researchgate.net Traditional methods for synthesizing naphthalene (B1677914) derivatives often involve the stepwise introduction of substituents via electrophilic substitution or coupling reactions. researchgate.net More contemporary and efficient approaches utilize tandem cyclization reactions to construct complex molecules from simpler starting materials. researchgate.net
The functionalization of the core structure can be achieved at several positions. For instance, substitution on the naphthyl ring can be accomplished through methods like the palladium-catalyzed arylation of alkenes (Heck reaction), which has become a fundamental tool in organic synthesis. researchgate.net The synthesis of polysubstituted naphthalene derivatives can also be achieved via palladium-catalyzed reactions of acetanilides and alkynes. researchgate.net Another strategy involves the copper-catalyzed arylation of simple methyl ketones with ortho-iodoacetophenones to produce 1-naphthols, which can be further modified. researchgate.net
The ketone moiety itself allows for various modifications. For example, α-diazoketones can be coupled with substituted allylboronic acids in a copper-catalyzed reaction that is highly regioselective, yielding branched allylic products while retaining the ketone functional group. organic-chemistry.org This method allows for the introduction of diverse functionalities onto the allylic side chain. Furthermore, ruthenium-catalyzed transfer hydrogenation can couple 1,3-dienes to benzylic alcohols and aldehydes to form β,γ-unsaturated ketones with complete branch regioselectivity, offering another route to complex allyl ketone structures. organic-chemistry.org
The table below summarizes selected synthetic methods for analogous ketone structures, highlighting the versatility in precursor materials and reaction types.
| Reaction Type | Precursors | Catalyst/Reagent | Product Type |
| Tandem Cyclization | 2-Alkynylbenzaldehydes, Arylalkynes | Lewis Acid | Naphthalene Derivatives |
| Cross-Coupling | Acetanilides, Alkynes | Pd(OAc)₂, K₂S₂O₈, TsOH | Polysubstituted Naphthalenes |
| Arylation/Cyclization | o-Iodoacetophenones, Methyl Ketones | Copper Catalyst | 1-Naphthols |
| Allylic Alkylation | α-Diazoketones, Allylboronic Acids | Copper Catalyst | Branched Allylic Ketones |
| Transfer Hydrogenation | 1,3-Dienes, Benzylic Alcohols | Ruthenium Catalyst | β,γ-Unsaturated Ketones |
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The creation of chiral centers with high fidelity is a central goal in modern organic synthesis. For derivatives of this compound, stereoselectivity can be introduced at the α-carbon or at the carbon bearing the hydroxyl group upon reduction of the ketone.
Enantioselective α-Allylation: A significant advancement is the direct enantioselective organocatalytic α-allylation of ketones. nih.gov This method utilizes singly occupied molecular orbital (SOMO) catalysis, where an enamine intermediate formed from the ketone is oxidized to a radical cation. nih.gov This species then reacts with an allyl silane (B1218182) to provide the α-allylated ketone with high enantiocontrol. nih.gov This approach avoids the need for pre-formed metal enolates. nih.gov
Diastereoselective Allylation of the Carbonyl Group: The addition of an allyl group to the ketone carbonyl is a common method to produce chiral homoallylic alcohols. When using chiral reagents, high levels of diastereoselectivity can be achieved. For example, chiral auxiliaries have been developed for the stereoselective allylation of aliphatic methyl ketones with allyltrimethylsilane (B147118). nih.gov While not specific to this compound, the principles are transferable. The reaction, catalyzed by trifluoromethanesulfonic acid, proceeds through a domino process to yield tertiary homoallylic ethers with significant diastereoselectivity. nih.gov Quantum-chemical calculations have suggested that these reactions proceed through an oxocarbenium ion intermediate, which dictates the stereochemical outcome. nih.gov
Furthermore, the development of chiral allylboronates and their use in the catalytic asymmetric allylation of ketones has seen rapid progress. rsc.org These reactions often involve the transmetallation of the allyl group from boron to a metal associated with a chiral ligand, which then controls the stereoselectivity of the addition to the ketone. rsc.org
The following table presents key findings from studies on stereoselective synthesis methods applicable to ketones.
| Method | Substrate Type | Key Reagents/Catalysts | Stereochemical Control | Achieved Selectivity |
| SOMO Catalysis | Cyclic Ketones | Imidazolidinone catalysts, Allyl silanes | Enantioselective α-allylation | Excellent enantiocontrol reported nih.gov |
| Chiral Auxiliary | Aliphatic Methyl Ketones | Trimethylsilyl ether of phenyl benzyl (B1604629) carbinol, Allyltrimethylsilane | Diastereoselective allylation | Up to 94:6 diastereomeric ratio nih.gov |
| Cobalt-Catalyzed Rearrangement | α,α-Diarylallylic Alcohols | Chiral cobalt-salen catalyst | Enantioselective 1,2-aryl migration | Up to 99:1 enantiomeric ratio st-andrews.ac.uk |
| Iridium-Catalyzed Substitution | Silyl Enol Ethers | Iridium complex with chiral ligand | Enantioselective α-functionalization | 92–98% enantiomeric excess nih.gov |
This compound as a Precursor in Complex Organic Synthesis
The structural features of this compound make it a valuable precursor for synthesizing more elaborate molecules, including polycyclic systems and functionalized intermediates like homoallylic alcohols and amines.
The allyl and ketone functionalities within the molecule are ideal handles for constructing complex polycyclic and caged frameworks. Caged polycyclic compounds are of interest due to their unique reactivity and rigid structures. researchgate.net Synthetic strategies often involve introducing olefinic groups into a core structure, followed by ring-closing metathesis (RCM) to form novel polycyclic systems. researchgate.net For instance, a pentacycloundecane framework can be functionalized with allyl groups, which then undergo RCM to create heptacyclic caged molecules. researchgate.net The this compound structure can be envisioned as a starting point for similar annulation strategies where the allyl group participates in metathesis or cycloaddition reactions.
Homoallylic alcohols and amines are crucial building blocks in the synthesis of natural products and pharmaceuticals. rsc.org The allylation reaction is a primary method for preparing these compounds. rsc.org
Homoallylic Alcohols: The reduction of the ketone group in this compound or its derivatives leads directly to homoallylic alcohols. The asymmetric allylation of ketones, as discussed previously, generates chiral tertiary homoallylic alcohols, which are challenging to synthesize by other means. rsc.org The resulting carbon-carbon double bond can be further functionalized, adding to the synthetic utility of these intermediates. rsc.org
Homoallylic Amines: Allylic amines can be synthesized from allylic alcohols through various methods, including dehydrative allylation in the presence of a solid catalyst. organic-chemistry.org Alternatively, the ketone can be converted to an imine, which is then subjected to allylation or reduction to form the corresponding homoallylic amine. Palladium-catalyzed allylic amination of allylic alcohols using aqueous ammonia (B1221849) represents a direct route to primary allylic amines. organic-chemistry.org The versatility of these synthetic routes underscores the importance of allyl ketone precursors.
While a specific total synthesis using this compound as the starting material is not prominently documented in the provided search context, the strategic importance of the structural motifs it contains is evident. For example, the total synthesis of Leiodermatolide A, a potent marine macrolide, employs transfer hydrogenative variants of carbonyl additions, including allylation, to construct key fragments. nih.gov The synthesis of a homoallylic alcohol fragment was achieved via the reductive coupling of an aldehyde with allyl acetate, mediated by an iridium catalyst with a chiral BINAP ligand, affording the product in 78% yield and 92% enantiomeric excess. nih.gov This highlights the power of catalytic, enantioselective allylation reactions in the assembly of complex natural products. The core structure of this compound provides the necessary functionalities to be integrated into such synthetic strategies, serving as a key building block for polyketide-type natural products.
Catalytic Applications and Ligand Design Principles Incorporating Naphthyl Ketone Moieties
Allyl-1-naphthylketone-Derived Ligands in Homogeneous Catalysis
While specific literature detailing the direct synthesis of ligands from this compound is not extensive, the broader class of ligands derived from 1-naphthyl ketones and related binaphthyl structures is of significant importance in homogeneous catalysis. These scaffolds are frequently employed to create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction.
The development of chiral ligands for asymmetric catalysis is a primary objective in synthetic chemistry, enabling the production of enantiomerically pure compounds. The naphthyl scaffold has been central to the creation of highly successful "privileged" ligands. A prime example is the family of ligands based on the 1,1'-binaphthyl skeleton, such as BINOL (1,1'-bi-2-naphthol) and NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl).
The synthesis of these ligands typically involves the asymmetric coupling of naphthyl units rather than starting from a simple monomeric naphthyl ketone. For instance, enantiopure NOBIN can be prepared through several methods, including the optical resolution of the racemic mixture, transformation from enantiopure BINOL, or the asymmetric cross-coupling of 2-naphthol (B1666908) and 2-naphthylamine. researchgate.net These parent compounds are then modified to create a diverse library of derivatives. Such modifications can fine-tune the ligand's properties to suit a specific catalytic transformation. acs.org
These binaphthyl-based ligands have proven effective in a multitude of asymmetric reactions, including:
Diethylzinc addition to aldehydes
Allylic substitutions
1,4-addition to α,β-unsaturated ketones
Transfer hydrogenation of ketones ingentaconnect.com
Suzuki coupling reactions researchgate.netacs.org
The success of these ligands stems from the C₂-symmetric, axially chiral environment created by the restricted rotation (atropisomerism) around the bond connecting the two naphthyl rings. This rigid and well-defined chiral pocket effectively shields one face of the coordinated substrate, leading to high levels of enantioselectivity.
The catalytic activity and selectivity of a metal complex are profoundly influenced by the steric and electronic properties of its ligands. The naphthyl ketone scaffold offers a tunable platform where modifications can be systematically made to optimize catalyst performance.
Electronic Effects: The electronic properties of the naphthyl system can be modulated by introducing electron-donating or electron-withdrawing groups. These substituents can alter the electron density at the metal center, which in turn affects its catalytic activity. For example, in palladium-catalyzed C-H activation reactions using ligands based on binaphthyl scaffolds, substituting the naphthyl skeleton can impact both the reaction yield and the enantiomeric excess (ee). wikipedia.org A delicate balance between steric and electronic factors is often required to achieve optimal results, as demonstrated in the palladium-catalyzed copolymerization of CO and vinyl arenes, where meta-substituted aryl-BIAN ligands showed that the nature and number of substituents affect both productivity and polymer molecular weight.
In some cases, enantioswitching has been observed, where the introduction of a specific substituent to the binaphthyl group reverses the preferred enantiomer formed in the reaction. This highlights the profound impact that subtle electronic modifications can have on the transition state geometry and, consequently, the stereochemical outcome.
Chemo- and Regioselective Catalytic Transformations Utilizing Related Ketones
The principles of catalysis involving naphthyl ketones can be extended to related ketone substrates, where chemo- and regioselectivity are key challenges. Palladium-catalyzed allylic alkylation of simple ketones is a powerful C-C bond-forming reaction. Research has shown that allylic alcohols can be used directly for the allylation of simple ketones under mild conditions, driven by the combined action of a palladium catalyst and an organocatalyst like pyrrolidine. nih.gov This approach avoids the need for pre-functionalized allylating agents.
Furthermore, palladium catalysis enables the activation of C(sp³)–H bonds at the γ-position of ketones, a traditionally challenging transformation due to the formation of a less favorable six-membered metallacycle. The use of specialized directing groups and optimized ligands, such as 2-pyridones, has been shown to facilitate this reaction, allowing for the (hetero)arylation and vinylation of diverse ketones. nih.gov
In the realm of asymmetric transformations, ruthenium(II) complexes bearing sophisticated tethered ligands have been successfully employed for the asymmetric transfer hydrogenation of 1-naphthyl ketones. These systems can achieve exceptionally high enantioselectivity (>99.9% ee) under mild conditions, demonstrating the effective transfer of chirality from the ligand to the ketone substrate. researchgate.net
The following table summarizes representative results for catalytic transformations involving naphthyl ketones and related structures, highlighting the high levels of stereocontrol achievable with well-designed catalyst systems.
| Catalyst / Ligand System | Substrate | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) |
| Ru(II)-DPEN-tethered ligand | 1-Naphthyl Ketones | Asymmetric Transfer Hydrogenation | High | >99.9 |
| Pd(OAc)₂ / (R)-Ac-NOBIN | Homobenzyltriflamide & Allene | Asymmetric C-H Activation/Annulation | 92 | 94 |
| Pd(OAc)₂ / (R)-2,6-benzoyl-NOBIN | Homobenzyltriflamide & Allene | Asymmetric C-H Activation/Annulation | 81 | 96 |
| CuF₂·H₂O / DTBM-SEGPHOS | Aryl Aldehyde & Alkenylsilane | Asymmetric Alkenylation | High | >99 |
| Ru-DAIPEN/DM-BINAP Complex | Amino Ketones | Asymmetric Hydrogenation | up to 99 | up to 99.8 |
This table presents illustrative data compiled from various sources to demonstrate catalyst performance. researchgate.netwikipedia.org
Q & A
Q. What are the optimal synthetic routes for Allyl-1-naphthylketone, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: this compound can be synthesized via Friedel-Crafts acylation using 1-naphthol and allyl acyl chloride. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ (1–5 mol%) in anhydrous dichloromethane .
- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water . Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (e.g., 1:1.2 naphthol to acyl chloride).
Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?
Methodological Answer: A multi-technique approach is critical:
- ¹H/¹³C NMR : Compare peak assignments with DFT-predicted chemical shifts (e.g., allyl protons at δ 5.2–5.8 ppm; ketone carbonyl at δ 195–205 ppm) .
- IR spectroscopy : Confirm ketone C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .
- Mass spectrometry (EI-MS) : Look for molecular ion [M⁺] at m/z 184 and fragmentation patterns (e.g., allyl loss at m/z 145) . Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with ≥95% area under the curve .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectroscopic data for this compound be systematically resolved?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. To resolve:
- Cross-validation : Use polarizable continuum models (PCM) in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate solvent environments .
- Dynamic NMR : Probe rotational barriers of the allyl group at variable temperatures (e.g., coalescence temperature analysis) .
- X-ray crystallography : Resolve crystal structure to confirm bond lengths/angles and compare with computational geometries .
Q. What methodological considerations are critical when assessing the environmental persistence and degradation pathways of this compound?
Methodological Answer: Environmental studies should combine lab and computational tools:
- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C using HPLC-MS to identify breakdown products (e.g., naphtholic acids) .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) and track carbonyl reduction via FTIR .
- QSAR modeling : Predict biodegradation using software like EPI Suite, focusing on half-life in soil/water .
Q. How can researchers design toxicity assays to evaluate this compound’s impact on aquatic ecosystems?
Methodological Answer: Follow OECD guidelines for ecotoxicology:
- Acute toxicity : Determine LC₅₀ in Daphnia magna (48-hour exposure, 0.1–10 mg/L) .
- Chronic effects : Assess algal growth inhibition (72-hour Chlorella vulgaris assay) with EC₅₀ calculations .
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask method and correlate with BCF (bioconcentration factor) models .
Data Contradiction and Reproducibility
Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be addressed?
Methodological Answer: Reproducibility issues may stem from impurities or measurement techniques. To resolve:
- Standardize protocols : Use USP-grade solvents and saturation shake-flask method at 25°C .
- Quantify impurities : Conduct GC-MS analysis of solvent batches to rule out stabilizers (e.g., BHT in THF) .
- Statistical analysis : Report mean ± SD from triplicate measurements and apply ANOVA to assess inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
